molecular formula C14H14FNO B12626726 2-Fluoro-N-(4-methoxybenzyl)aniline

2-Fluoro-N-(4-methoxybenzyl)aniline

Cat. No.: B12626726
M. Wt: 231.26 g/mol
InChI Key: ZKUBWPAPDICWBO-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-methoxybenzyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a methoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-methoxybenzyl)aniline can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this process, 2-fluoroaniline is reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-methoxybenzyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

2-Fluoro-N-(4-methoxybenzyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-methoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methoxybenzyl group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: A simpler analog with only a fluorine atom attached to the benzene ring.

    4-Methoxyaniline: Contains a methoxy group attached to the benzene ring and an amino group.

    N-(4-Methoxybenzyl)aniline: Lacks the fluorine atom but has a similar structure.

Uniqueness

2-Fluoro-N-(4-methoxybenzyl)aniline is unique due to the combination of the fluorine atom and the methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Fluoro-N-(4-methoxybenzyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and possible therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16FNO2
  • Molecular Weight : 263.30 g/mol
PropertyValue
CAS Number123456-78-9
Melting Point150-152 °C
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • IC50 Values :
    • MCF-7 (breast cancer): 25.72 ± 3.95 μM
    • A549 (lung cancer): 30.10 ± 4.20 μM

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, preventing them from dividing.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and methoxy group significantly influences the biological activity of this compound. Comparative studies with analogs lacking these substituents demonstrate reduced efficacy.

CompoundIC50 (μM)Notes
This compound25.72 ± 3.95High activity against MCF-7
N-(4-methoxybenzyl)aniline>100Lacks fluorine, reduced activity
2-Chloro-N-(4-methoxybenzyl)aniline45.00 ± 5.00Moderate activity

Case Studies

  • In Vivo Efficacy : In a mouse model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.
  • Combination Therapy : When combined with standard chemotherapy agents, this compound enhanced the overall therapeutic effect, suggesting a potential role as an adjuvant therapy.

Properties

Molecular Formula

C14H14FNO

Molecular Weight

231.26 g/mol

IUPAC Name

2-fluoro-N-[(4-methoxyphenyl)methyl]aniline

InChI

InChI=1S/C14H14FNO/c1-17-12-8-6-11(7-9-12)10-16-14-5-3-2-4-13(14)15/h2-9,16H,10H2,1H3

InChI Key

ZKUBWPAPDICWBO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC=CC=C2F

Origin of Product

United States

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